molecular formula C10H16N2 B2363108 3-(tert-Butyl)benzene-1,2-diamine CAS No. 61960-95-0

3-(tert-Butyl)benzene-1,2-diamine

Cat. No. B2363108
CAS RN: 61960-95-0
M. Wt: 164.252
InChI Key: BBXDHQVTOYIHJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(tert-Butyl)benzene-1,2-diamine” would consist of a benzene ring with a tert-butyl group and two amine groups attached. The tert-butyl group is a bulky substituent that can influence the properties and reactivity of the benzene ring it’s attached to .

Scientific Research Applications

Medicinal Chemistry: Antimalarial Agents

The incorporation of the tert-butyl group into heterocycles has been a focus in medicinal chemistry. In this context, 3-tert-butylbenzene-1,2-diamine derivatives have shown promise as antimalarial agents. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group exhibit potent antimalarial activity . Researchers have explored their potential as blood schizontocidal agents, aiming to improve malaria treatment.

Antidepressant Properties

The same class of compounds has also demonstrated antidepressant activity. The 1H-[1,2,4]triazino[5,6-b]indole derivatives exhibit effects on neurotransmitter systems, making them interesting candidates for mood disorder treatment .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites, remains a global health concern. Some 1H-[1,2,4]triazino[5,6-b]indole derivatives, including those derived from 3-tert-butylbenzene-1,2-diamine, have shown antileishmanial properties . These compounds could potentially contribute to the development of effective treatments against this neglected tropical disease.

DNA Intercalating Agents: Antiviral and Cytotoxic Activity

Indolo[2,3-b]quinoxalines, structurally related to 3-tert-butylbenzene-1,2-diamine, are important DNA intercalating agents. They exhibit antiviral and cytotoxic activity . Researchers investigate their potential for cancer therapy and antiviral drug development.

Polyimides with Enhanced Solubility and Transparency

The diamine 4,4’-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (derived from 3-tert-butylbenzene-1,2-diamine) has been used in the synthesis of polyimides. These polyimides exhibit improved solubility and transparency, making them valuable for applications in materials science and engineering .

Industrial Applications: tert-Butylation Reactions

Beyond medicinal and materials applications, 3-tert-butylbenzene-1,2-diamine serves as a precursor in tert-butylation reactions. The tert-butyl group enhances lipophilicity, which is crucial for drug permeability through cell walls . Researchers continue to explore its use in synthetic chemistry.

properties

IUPAC Name

3-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDHQVTOYIHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)benzene-1,2-diamine

CAS RN

61960-95-0
Record name 3-tert-butylbenzene-1,2-diamine
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